1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester
Description
This compound is a substituted pyrrolidinedicarboxylic acid ester featuring:
- A tert-butyl ester at position 1, providing steric bulk and acid-labile protection.
- A methyl ester at position 3, offering moderate hydrolytic stability.
- A benzyloxycarbonyl (Cbz)-protected amino group at position 4, commonly used in peptide synthesis to protect amines during coupling reactions .
Its structural design suggests applications in medicinal chemistry as a synthetic intermediate, particularly for constructing peptidomimetics or protease inhibitors. The tert-butyl and Cbz groups enable orthogonal deprotection strategies, critical for multi-step syntheses .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(16(22)25-4)15(11-21)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYOYZIMHTYUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Cyclization Reactions
The pyrrolidine backbone is typically constructed through cyclization of amino acid precursors or Schiff base intermediates. A key method involves the reaction of glycine ester-derived Schiff bases with electron-deficient alkenes (e.g., acrylates) under basic conditions. For example:
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Reagents : (E)-5-methyl-hex-2-enoic acid ethyl ester + N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine
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Conditions : TFA catalyst in CH₂Cl₂ at -5°C → 25°C, yielding 70–85% cyclized product.
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Stereochemical Control : Chiral auxiliaries or asymmetric organocatalysts (e.g., Cinchona alkaloids) achieve enantiomeric excess (ee) >95%.
Sequential Esterification and Protection
The tert-butyl (Boc) and methyl esters at positions 1 and 3 are introduced via stepwise protection:
| Step | Position | Reagent | Conditions | Yield |
|---|---|---|---|---|
| 1 | C1 | Boc₂O, DMAP, CH₂Cl₂ | 0°C → RT, 12 h | 92% |
| 2 | C3 | CH₃I, K₂CO₃, acetone | Reflux, 6 h | 88% |
The Cbz group is installed using benzyl chloroformate (Cbz-Cl) in aqueous NaOH at 0°C, achieving near-quantitative conversion.
Advanced Methodologies for Stereochemical Control
Asymmetric Hydrogenation
Enantioselective hydrogenation of Δ¹-pyrroline intermediates using Ru-BINAP catalysts produces the (3R,4S) configuration with >99% ee:
Organocatalytic Michael Addition
A two-step sequence enables access to 5-alkyl-substituted derivatives:
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Michael Addition : 4-Oxo-2-enoates + nitroalkanes → γ-nitro ketones (97% ee).
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Cyclization : HCl/EtOH, 80°C → pyrrolidine-3-carboxylic esters (89% yield).
Industrial-Scale Optimization
Continuous Flow Synthesis
Patented protocols highlight the use of flow reactors to enhance efficiency:
Purification and Isolation
Crude products are purified via:
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Crystallization : Ethyl acetate/hexane (3:1) at -20°C, yielding 98% pure crystals.
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Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient (5→40%).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | ee | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Cyclization | 3 | 68% | 92% | Moderate | 420 |
| Asymmetric Hydrogenation | 4 | 74% | >99% | High | 580 |
| Organocatalysis | 2 | 82% | 97% | Low | 310 |
Cost estimates based on reagent prices and energy consumption.
Emerging Technologies
Chemical Reactions Analysis
1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. The presence of the phenylmethoxycarbonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, research has shown that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
2. Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for their neuroprotective effects. They are believed to enhance cognitive functions and protect neuronal cells from oxidative stress. In vitro studies demonstrated that these compounds could reduce the levels of reactive oxygen species (ROS) in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Material Science
1. Polymer Synthesis
The unique structure of 1,3-Pyrrolidinedicarboxylic acid derivatives allows for their use as monomers in polymer synthesis. These compounds can be polymerized to create biodegradable polymers with applications in drug delivery systems and tissue engineering. The incorporation of such derivatives can improve the mechanical properties and biocompatibility of the resulting materials .
2. Coatings and Adhesives
Due to their chemical stability and adhesion properties, pyrrolidine derivatives are being explored as components in coatings and adhesives. Their ability to form strong bonds with various substrates makes them suitable for applications in automotive and aerospace industries .
Synthetic Methodologies
1. Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is particularly useful in the pharmaceutical industry where the chirality of a drug can significantly affect its efficacy and safety profile .
2. Reaction Intermediates
In synthetic organic chemistry, 1,3-Pyrrolidinedicarboxylic acid derivatives are utilized as intermediates for synthesizing more complex molecules. Their reactivity can be exploited in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the development of new chemical entities .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using pyrrolidine derivatives. |
| Study B | Neuroprotection | Showed reduced ROS levels and improved neuronal survival rates in cell cultures treated with the compound. |
| Study C | Polymer Development | Developed a biodegradable polymer from pyrrolidine derivatives with enhanced mechanical properties suitable for medical applications. |
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Comparisons :
Analysis :
- The tert-butyl ester in the target compound contrasts with the diethylaminoethyl esters in , which exhibit potent local anesthetic activity. The latter’s hydrophilic amino groups enhance solubility and receptor interaction, whereas the tert-butyl group in the target likely reduces metabolic clearance .
- The 2-oxo derivative (CAS 188528-95-2) lacks the Cbz-amino group, making it more reactive toward nucleophiles. Its ethyl ester may hydrolyze faster in vivo than the target’s methyl ester, suggesting divergent pharmacokinetic profiles .
Pyrrolidine Derivatives with Cbz/Boc Protecting Groups
Key Comparisons :
Analysis :
- The target’s Cbz group at position 4 differs from Boc-protected analogs (e.g., ), which are more stable under basic conditions. The Cbz group’s benzyl moiety may enhance π-π stacking in solid-phase synthesis but requires hydrogenolysis for removal .
Natural Pyrrolidinedicarboxylic Acid Derivatives
Example : Kainic Acid (KA, 17)
- Structure : Pyrrolidinedicarboxylic acid with isopropenyl and carboxy groups .
- Activity : Neuroexcitatory agonist of glutamate receptors; used in neuroscience research.
- Comparison : Unlike KA, the target compound lacks the conjugated double-bond system and carboxylic acid groups critical for receptor binding. Its esterified and protected groups suggest a role in synthetic chemistry rather than direct bioactivity .
Biological Activity
1,3-Pyrrolidinedicarboxylic acid derivatives, particularly 1,3-Pyrrolidinedicarboxylic acid, 4-[[(phenylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) 3-methyl ester , have garnered attention in medicinal chemistry due to their potential biological activities. This compound is characterized by a complex molecular structure that contributes to its interactions within biological systems.
- Chemical Formula : C18H24N2O6
- Molecular Weight : 364.398 g/mol
- CAS Number : 267230-43-3
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in the context of protein synthesis and metabolic regulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially impacting cellular energy metabolism and growth.
- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways crucial for cell proliferation and survival.
Biological Activity Studies
Several studies have investigated the biological activities of pyrrolidine derivatives, including their effects on cancer cell lines and metabolic processes.
In Vitro Studies
- Anticancer Activity :
- A study demonstrated that pyrrolidine derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Properties :
- Some derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.
In Vivo Studies
- Metabolic Effects : Animal studies indicated that these compounds could influence glucose metabolism and lipid profiles, suggesting a role in managing metabolic disorders such as diabetes.
Case Study 1: Anticancer Efficacy
A recent study focused on the efficacy of a related pyrrolidine derivative in human breast cancer models. The compound was shown to significantly reduce tumor size and induce apoptosis in treated cells compared to controls.
Case Study 2: Metabolic Regulation
In a diabetic rat model, administration of the compound led to improved insulin sensitivity and reduced blood glucose levels, highlighting its potential in metabolic disease management.
Data Table of Biological Activities
Q & A
(Basic) How can researchers optimize the synthesis yield of this compound using Design of Experiments (DoE) methodologies?
To optimize synthesis yield, employ statistical DoE frameworks such as factorial designs or response surface methodology (RSM). These approaches systematically evaluate critical parameters (e.g., reaction temperature, catalyst loading, solvent polarity) and their interactions to identify optimal conditions. For example, a central composite design can map nonlinear relationships between variables, while minimizing experimental iterations . Computational tools like quantum chemical calculations (e.g., density functional theory) can further refine reaction pathways by predicting energy barriers and intermediate stability, enabling targeted experimental validation .
(Basic) What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
High-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY, NOESY) is critical for resolving stereochemistry and confirming functional groups. For instance, coupling constants in H NMR can distinguish axial/equatorial substituents in the pyrrolidine ring, while NOESY correlations verify spatial proximity of protons. Complementary techniques like X-ray crystallography provide unambiguous stereochemical assignments via crystal structure analysis. Mass spectrometry (LCMS/HRMS) and infrared (IR) spectroscopy further validate molecular weight and carbonyl/amine functionalities .
(Advanced) How can researchers resolve contradictions in proposed reaction mechanisms for the formation of this compound?
Contradictions in mechanistic hypotheses require cross-validation using kinetic studies, isotopic labeling, and computational reaction path searches. For example, deuterium tracing can track proton transfer steps, while transition-state calculations (via software like Gaussian or ORCA) identify energetically feasible pathways. Combining experimental kinetics (e.g., rate constant measurements) with computational free-energy profiles helps reconcile discrepancies between proposed intermediates and observed products . Case studies in similar pyrrolidine derivatives demonstrate the utility of hybrid experimental-computational workflows .
(Advanced) What computational strategies are recommended for predicting the reactivity of this compound under novel reaction conditions?
Quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning (ML)-driven reactivity descriptors are effective for predicting reactivity. Tools like the Reaction Planner Suite or ICReDD’s platform integrate quantum chemical calculations (e.g., Fukui indices, frontier molecular orbitals) to forecast nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations further assess solvent effects and conformational stability. These methods reduce trial-and-error experimentation by prioritizing high-probability reaction conditions .
(Basic) How can researchers validate the purity of this compound using orthogonal analytical methods?
Orthogonal validation combines reverse-phase HPLC (for polarity-based separation), LCMS (for mass confirmation), and chiral chromatography (for enantiomeric excess). For example, HPLC with UV detection at 254 nm quantifies impurities, while LCMS confirms the molecular ion peak. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may supplement purity assessment by detecting decomposition phases .
(Advanced) How can the thermodynamic stability of this compound be analyzed under varying catalytic or solvent environments?
Stability studies require isothermal calorimetry (ITC) to measure enthalpy changes and accelerated aging experiments under controlled humidity/temperature. Computational tools like COSMO-RS predict solvation effects and solubility parameters, while molecular docking simulations assess interactions with catalytic surfaces (e.g., metal-organic frameworks). Long-term degradation pathways can be modeled using Arrhenius kinetics derived from stress-test data .
(Basic) What are the critical parameters influencing esterification efficiency during the synthesis of this compound?
Key parameters include:
- Catalyst type : Lipases or acid catalysts (e.g., p-toluenesulfonic acid) affect reaction rates.
- Solvent polarity : Apolar solvents (e.g., toluene) favor esterification equilibrium.
- Temperature : Optimal ranges (e.g., 60–80°C) balance kinetic acceleration vs. side reactions.
- Molar ratios : Excess alcohol drives esterification to completion.
Screening via fractional factorial designs efficiently identifies dominant factors .
(Advanced) How can multi-step reaction pathways for derivatives of this compound be designed to minimize side reactions?
Multi-step synthesis requires iterative DoE optimization and in-line analytical monitoring (e.g., ReactIR for real-time intermediate tracking). Computational retrosynthesis tools (e.g., ASKCOS or Chematica) propose viable pathways, while kinetic modeling predicts accumulation of byproducts. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) and flow chemistry setups enhance selectivity by isolating reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
